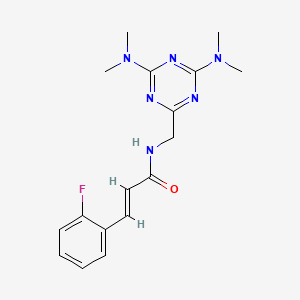

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide

描述

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of the triazine ring and the fluorophenyl group in its structure suggests potential biological activity and chemical reactivity.

属性

IUPAC Name |

(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O/c1-23(2)16-20-14(21-17(22-16)24(3)4)11-19-15(25)10-9-12-7-5-6-8-13(12)18/h5-10H,11H2,1-4H3,(H,19,25)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWJWUFVVJJCDE-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide typically involves the following steps:

Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the dimethylamino groups: This step involves the substitution of hydrogen atoms on the triazine ring with dimethylamino groups using suitable reagents.

Attachment of the fluorophenyl group: The fluorophenyl group can be introduced through a coupling reaction with the triazine derivative.

Formation of the acrylamide moiety: The final step involves the addition of the acrylamide group to the triazine-fluorophenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The dimethylamino and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Anticancer Activity

Research has indicated that compounds similar to (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide exhibit potential anticancer properties. The triazine moiety is known to interfere with cellular processes critical for cancer cell proliferation. Studies have shown that derivatives of triazine can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazine derivatives have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. In vitro assays demonstrated that some triazine-based compounds inhibit the growth of resistant strains of bacteria, making them candidates for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of triazine compounds. (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide may protect neuronal cells from oxidative stress and apoptosis, providing a potential therapeutic avenue for neurodegenerative diseases.

Herbicide Development

The compound's ability to inhibit specific enzymatic pathways is being investigated for use as a herbicide. Triazines are known for their effectiveness in disrupting photosynthesis in plants; thus, derivatives like (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide could be formulated into herbicides targeting weed species without affecting crop yields.

UV Stabilizers

Triazine compounds are utilized as UV stabilizers in agricultural films and coatings. Their ability to absorb UV radiation helps protect crops from harmful solar exposure while maintaining the integrity of the films used in agriculture.

Polymer Additives

The incorporation of (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide into polymer matrices enhances the thermal stability and mechanical properties of plastics. Its application as an additive in polyethylene and polypropylene has shown improved resistance to degradation from environmental factors.

Photovoltaic Applications

Research into the use of triazine derivatives in organic photovoltaic cells has gained traction. The compound can serve as a charge transport material due to its electronic properties, potentially increasing the efficiency of solar cells.

Case Studies and Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Properties | Effective against resistant bacterial strains | |

| Neuroprotective Effects | Protects neurons from oxidative stress | |

| Agricultural Chemistry | Herbicide Development | Disrupts photosynthesis in target weeds |

| UV Stabilizers | Enhances crop protection from UV radiation | |

| Materials Science | Polymer Additives | Improves thermal stability and mechanical strength |

| Photovoltaic Applications | Enhances charge transport efficiency |

作用机制

The mechanism of action of (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide involves its interaction with specific molecular targets. The triazine ring and fluorophenyl group may interact with enzymes or receptors, leading to biological effects. The exact pathways and targets would require further research to elucidate.

相似化合物的比较

Similar Compounds

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylacrylamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)acrylamide: Contains a chlorine atom instead of fluorine, which may result in different chemical properties.

Uniqueness

The presence of the fluorophenyl group in (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity.

生物活性

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₈F N₆O

- Molecular Weight : 316.36 g/mol

- CAS Number : 2035022-35-4

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with 2-fluorobenzoyl chloride. The process is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The following table summarizes the key steps in the synthesis:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Reaction of triazine with 2-fluorobenzoyl chloride | Reflux in dichloromethane |

| 2 | Purification | Recrystallization or chromatography |

The biological activity of (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide is primarily attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activity and receptor interactions through the following mechanisms:

- Inhibition of Enzymatic Pathways : The compound can inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : Its structure allows it to bind effectively to certain receptors, leading to altered signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

- In vitro studies demonstrated that concentrations as low as 10 µM resulted in significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Cytotoxicity Assessment

A cytotoxicity assay was conducted to evaluate the safety profile of the compound. The results indicated that:

- The compound exhibited low cytotoxicity towards normal human fibroblast cells at concentrations below 25 µM, suggesting a favorable therapeutic index .

Comparative Analysis with Related Compounds

To better understand its efficacy, a comparative analysis was performed with structurally similar compounds. The following table summarizes the findings:

| Compound | IC50 (µM) | Target |

|---|---|---|

| (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide | 10 | Cancer cell lines |

| N-(4-dimethylaminophenyl)benzamide | 15 | Cancer cell lines |

| N-(2-fluorobenzamide) | 20 | Cancer cell lines |

常见问题

Basic: What are the established synthetic routes for (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves condensation reactions between a triazine derivative and a fluorophenyl acrylamide precursor. Key steps include:

- Reagent selection : Use of α-bromoacrylic acid derivatives and triazin-2-ylmethyl amines in polar aprotic solvents (e.g., DMF) under ice-cooled conditions to control exothermic reactions .

- Catalysis : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is employed to activate carboxylic acids for amide bond formation, enhancing reaction efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:3 to 1:1) isolates the product, achieving >98% purity. Recrystallization in ethanol further refines crystalline products .

- Optimization : Reaction time (e.g., 10–12 hours under reflux) and stoichiometric ratios (1:1 molar ratio of reactants) minimize side products .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy :

- ¹H NMR identifies proton environments (e.g., δ 3.02 ppm for dimethylamino groups, δ 7.19–7.42 ppm for fluorophenyl protons) .

- ¹³C NMR confirms carbonyl (δ 166–183 ppm) and triazine ring carbons (δ 118–141 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 372 [M+1]⁺) .

- Elemental Analysis : Matches calculated vs. experimental values for C, H, N, and halogens (e.g., Cl, F) to confirm stoichiometry .

Advanced: How can researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results for this compound?

- Computational Validation :

- Use Density Functional Theory (DFT) to simulate NMR chemical shifts and compare with experimental data. For example, TD-DFT can predict electronic transitions in UV-Vis spectra .

- Adjust solvent effects in simulations (e.g., DMSO-d6 in NMR) to align with experimental conditions .

- Cross-Technique Verification : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or tautomeric forms .

Advanced: What strategies are recommended for optimizing the stereoselectivity in the synthesis of the E-isomer of this acrylamide derivative?

- Reaction Solvent : Polar solvents (e.g., DMF) stabilize transition states favoring the E-isomer by reducing steric hindrance during acrylamide formation .

- Temperature Control : Low temperatures (0–5°C) during condensation reactions suppress isomerization to the Z-form .

- Catalytic Additives : Use of piperidine or triethylamine as bases enhances regioselectivity by deprotonating intermediates selectively .

Basic: What are the key structural features of this compound that influence its reactivity and potential biological activity?

- Triazine Core : The 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl group provides electron-rich sites for hydrogen bonding and π-π stacking, critical for enzyme inhibition .

- Fluorophenyl Moiety : The 2-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability .

- Acrylamide Linker : The E-configured acrylamide acts as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins .

Advanced: How can HPLC and TLC be utilized to monitor the progress of multi-step syntheses and ensure intermediate purity?

- TLC Monitoring :

- Use silica plates with UV-active indicators. Develop in ethyl acetate/hexane (1:1) to track reaction completion (Rf ~0.5 for intermediates) .

- HPLC Purification :

Advanced: What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and binding interactions of this compound?

- DFT Calculations :

- Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. For example, the acrylamide's β-carbon shows high electrophilicity .

- Molecular Docking :

- Dock the compound into protein active sites (e.g., kinases) using AutoDock Vina. The fluorophenyl group shows strong van der Waals interactions with hydrophobic pockets, while the triazine forms hydrogen bonds with catalytic lysines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。